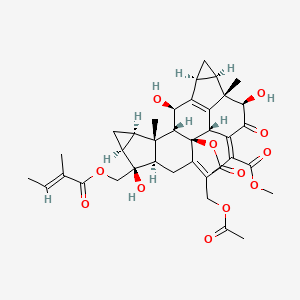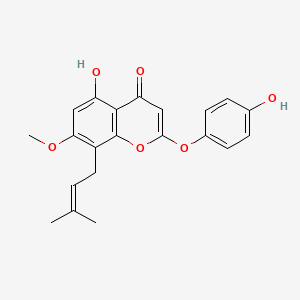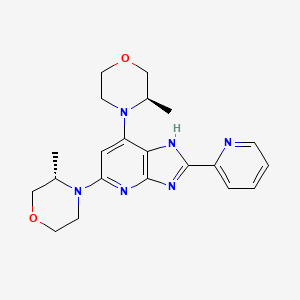
Sarglaroids F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sarglaroids F is an anti-inflammatory agent isolated from the roots of Grass Coral (Sarcandra glabra). It inhibits LPS/ATP-induced IL-1β release by affecting potassium efflux and reducing Caspase-1 (P20) levels. This compound is not cytotoxic to RAW264.7 cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sarglaroids F involves the extraction from the roots of Grass Coral. The specific synthetic routes and reaction conditions are not widely documented, but it is known that the compound is isolated through a series of extraction and purification steps .
Industrial Production Methods
given its natural origin, it is likely that large-scale extraction from plant sources is the primary method of production .
Analyse Des Réactions Chimiques
Types of Reactions
Sarglaroids F undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions.
Reduction: It can be reduced using common reducing agents.
Substitution: It can undergo substitution reactions, particularly in the presence of suitable catalysts
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts for substitution reactions. The specific conditions vary depending on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound .
Applications De Recherche Scientifique
Sarglaroids F has several scientific research applications, including:
Chemistry: Used as a model compound for studying anti-inflammatory agents.
Biology: Investigated for its effects on cellular processes, particularly in relation to inflammation.
Medicine: Explored for potential therapeutic applications in treating inflammatory diseases.
Industry: Potential use in the development of anti-inflammatory drugs
Mécanisme D'action
Sarglaroids F exerts its effects by inhibiting LPS/ATP-induced IL-1β release. It affects potassium efflux and reduces Caspase-1 (P20) levels. This mechanism involves the modulation of inflammatory pathways, making it a potent anti-inflammatory agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
CIL62: A necrostatin-1 dependent inducer of cell death through a caspase-3/7-independent mechanism.
PAC-1: A procaspase activating compound used in trials for various cancers.
Taurodeoxycholic acid: A bile acid taurine conjugate with neuroprotective activity.
Allethrin: A pyrethroid insecticide inducing oxidative stress and apoptosis
Uniqueness
Sarglaroids F is unique due to its specific mechanism of action involving potassium efflux and Caspase-1 (P20) reduction. Unlike other compounds, it is not cytotoxic to RAW264.7 cells, making it a safer option for anti-inflammatory applications .
Propriétés
Formule moléculaire |
C38H44O12 |
|---|---|
Poids moléculaire |
692.7 g/mol |
Nom IUPAC |
[(1R,2R,8R,9S,10S,12R,13S,14R,15R,17S,19R,20S,21R,23Z)-5-(acetyloxymethyl)-9,15,21-trihydroxy-23-(1-methoxy-1-oxopropan-2-ylidene)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-9-yl]methyl (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C38H44O12/c1-8-14(2)32(43)49-13-37(46)22-10-21(22)35(5)23(37)11-20-18(12-48-16(4)39)34(45)50-38(20)27-24(15(3)33(44)47-7)29(41)31(42)36(6)19-9-17(19)25(26(27)36)28(40)30(35)38/h8,17,19,21-23,27-28,30-31,40,42,46H,9-13H2,1-7H3/b14-8+,24-15-/t17-,19+,21+,22-,23+,27-,28-,30-,31-,35-,36-,37-,38+/m0/s1 |
Clé InChI |
MBHBGSJWPJCPCJ-RAKJYXNUSA-N |
SMILES isomérique |
C/C=C(\C)/C(=O)OC[C@@]1([C@H]2C[C@H]2[C@]3([C@H]1CC4=C(C(=O)O[C@]45[C@H]3[C@H](C6=C7[C@@H]5/C(=C(\C)/C(=O)OC)/C(=O)[C@@H]([C@]7([C@H]8[C@@H]6C8)C)O)O)COC(=O)C)C)O |
SMILES canonique |
CC=C(C)C(=O)OCC1(C2CC2C3(C1CC4=C(C(=O)OC45C3C(C6=C7C5C(=C(C)C(=O)OC)C(=O)C(C7(C8C6C8)C)O)O)COC(=O)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-|A-D-Ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12390324.png)

![Disodium;4-[3-(ethylamino)-6-ethylazaniumylidene-2,7-dimethylxanthen-9-yl]benzene-1,3-disulfonate](/img/structure/B12390330.png)

![cyclo[N(Me)Ala-D-OGlu(OPr)(OPr)-Leu(4R-5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(4R-5-Pr)]](/img/structure/B12390336.png)
![6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanehydrazide;chloride;hydrochloride](/img/structure/B12390342.png)




![(R)-[(2S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrobromide](/img/structure/B12390372.png)



